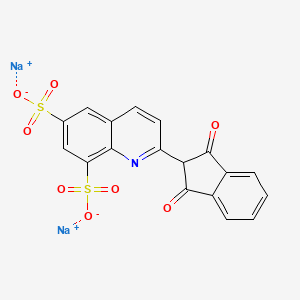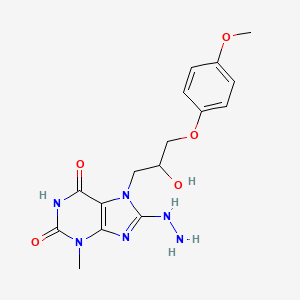
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H2Br4O3 It is a brominated derivative of hydroxybenzoic acid, characterized by the presence of four bromine atoms and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid typically involves the bromination of hydroxybenzoic acid derivatives. One common method includes the bromination of 2,3,5,6-tetrabromo-4-hydroxybenzoic acid using a 10-fold excess of sodium nitrite (NaNO2) in glacial acetic acid at 20°C. This reaction yields tetrabromonitrosophenols, which further transform into a mixture of tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the bromination process described above can be scaled up for industrial applications, provided that appropriate safety and environmental controls are in place.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxybenzoic acid derivatives with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols.
Reduction: Hydroxybenzoic acid derivatives with fewer bromine atoms.
Substitution: Substituted hydroxybenzoic acid derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of dyes and pigments due to its brominated structure.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit plastoquinone synthesis in marine bacteria, leading to algicidal effects . This inhibition affects key metabolic processes in algae, ultimately leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Another brominated hydroxybenzoic acid with three bromine atoms.
2,3,5,6-Tetrabromo-4-hydroxybenzoic acid: A closely related compound with a different bromination pattern.
Uniqueness
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
35754-69-9 |
|---|---|
Formule moléculaire |
C7H2Br4O3 |
Poids moléculaire |
453.70 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H2Br4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) |
Clé InChI |
USHRBRKMUOGABS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107307.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14107324.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14107332.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14107346.png)
![2-(2-Hydroxyethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107351.png)
![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107360.png)


![3-((2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14107376.png)
